Bis(1,5-cyclooctadiene)rhodium(I)trifluoromethanesulfonate

Beschreibung

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a rhodium-based organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in organic synthesis. The compound is characterized by its red-brown solid form and is soluble in organic solvents but nearly insoluble in water .

Eigenschaften

CAS-Nummer |

99326-34-8 |

|---|---|

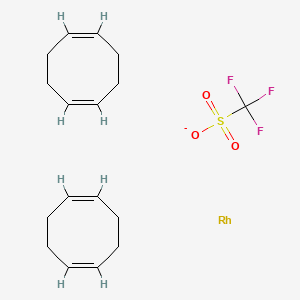

Molekularformel |

C17H24F3O3RhS- |

Molekulargewicht |

468.3 g/mol |

IUPAC-Name |

bis((5Z)-cycloocta-1,5-diene);rhodium;trifluoromethanesulfonate |

InChI |

InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b2*2-1-,8-7?;; |

InChI-Schlüssel |

VUTUHLLWFPRWMT-XNTCSZLUSA-M |

Isomerische SMILES |

C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |

Kanonische SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The primary synthetic route to Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the reaction of rhodium(III) precursors with 1,5-cyclooctadiene (COD) ligands in the presence of trifluoromethanesulfonic acid (triflic acid). The process typically requires an inert atmosphere to avoid oxidation and degradation of the rhodium(I) complex.

$$

\text{RhCl}3 \cdot xH2O + 2 \, \text{COD} + \text{HOTf} \rightarrow \text{[Rh(COD)}_2] \text{OTf} + \text{by-products}

$$

- Rhodium Source: Rhodium trichloride hydrate (RhCl₃·xH₂O) is commonly used as the rhodium precursor.

- Ligand: 1,5-cyclooctadiene acts as a bidentate ligand stabilizing the Rh(I) center.

- Acid: Trifluoromethanesulfonic acid (HOTf) provides the triflate counterion (OTf⁻).

- Atmosphere: Nitrogen or argon atmosphere is maintained to prevent oxidation.

- Solvents: Organic solvents such as dichloromethane or toluene are employed for solubilizing reactants and products.

Detailed Preparation Procedure

Step 1: Ligand Coordination

The reaction begins by dissolving rhodium trichloride hydrate in an appropriate solvent under an inert atmosphere. 1,5-cyclooctadiene is added slowly, allowing coordination to the rhodium center. This step reduces Rh(III) to Rh(I) while forming a bis-ligated rhodium complex.

Step 2: Anion Exchange

After the formation of the rhodium-cyclooctadiene complex, trifluoromethanesulfonic acid is introduced to replace chloride anions with triflate ions, resulting in the formation of the target complex.

Step 3: Isolation and Purification

The product precipitates as a red-brown solid, which is isolated by filtration under inert conditions. It is then washed with non-polar solvents to remove impurities and dried under vacuum.

Reaction Conditions and Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Rhodium precursor | RhCl₃·xH₂O | Commercially available |

| Ligand ratio (COD:Rh) | 2:1 molar ratio | Ensures full coordination |

| Acid | Trifluoromethanesulfonic acid (HOTf) | Stoichiometric or slight excess |

| Solvent | Dichloromethane, toluene | Dry, oxygen-free |

| Temperature | Room temperature to 40°C | Mild heating may accelerate reaction |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction time | Several hours (2–6 h) | Monitored by color change and spectroscopy |

| Product isolation | Filtration under inert atmosphere | Avoids exposure to moisture and air |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H NMR confirms coordination of COD ligands by characteristic shifts.

- UV-Vis Spectroscopy: Monitors the formation of Rh(I) species and detects any decomposition.

- X-ray Crystallography: Confirms the square planar geometry of Rh(I) with two COD ligands and triflate counterion.

- Elemental Analysis: Validates the composition and purity of the complex.

- Solubility Tests: The complex is soluble in organic solvents such as chloroform but insoluble in water.

Research Findings and Variations

- Studies show that the triflate anion enhances solubility and reactivity compared to chloride analogues, making this complex more effective in catalytic applications.

- Thermal stability investigations reveal that the complex remains stable under mild heating, but prolonged exposure to air or moisture leads to degradation.

- Alternative synthetic routes involve using preformed rhodium(I) dimers or other rhodium(I) precursors, but the direct reaction of RhCl₃ with COD and HOTf remains the most practical and scalable method.

Comparative Table of Preparation Methods

| Method | Rhodium Source | Ligand Source | Acid/Anion Source | Atmosphere | Solvent | Notes |

|---|---|---|---|---|---|---|

| Direct reaction (standard) | RhCl₃·xH₂O | 1,5-cyclooctadiene | Trifluoromethanesulfonic acid | N₂/Ar | Dichloromethane, toluene | Most common, high purity |

| Using Rh(I) dimer precursor | [Rh(COD)Cl]₂ | 1,5-cyclooctadiene | Triflic acid or salt | N₂/Ar | Organic solvents | Requires additional ligand exchange step |

| Ligand substitution from other Rh complexes | Rh complexes with other anions | 1,5-cyclooctadiene | Triflate salts | Inert | Organic solvents | Less common, more complex steps |

Analyse Chemischer Reaktionen

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.

Isomerization: It facilitates the isomerization of olefins.

Reductive Coupling: It catalyzes the reductive coupling of vinyl ketones to N-sulfonylimines.

Common reagents used in these reactions include hydrogen gas for hydrogenation and various olefins for isomerization. The major products formed depend on the specific reaction but often include reduced or isomerized organic compounds.

Wissenschaftliche Forschungsanwendungen

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is widely used in scientific research due to its catalytic properties. Its applications include:

Organic Synthesis: It is used in the synthesis of complex organic molecules.

Polymerization: It acts as a catalyst in the polymerization of monomers to form polymers.

Asymmetric Synthesis: It is employed in asymmetric synthesis to produce chiral compounds.

In biology and medicine, it is used in the synthesis of pharmaceuticals and biologically active molecules. In the industry, it is utilized in the production of fine chemicals and materials.

Wirkmechanismus

The compound exerts its catalytic effects through the coordination of the rhodium center with the substrates. The 1,5-cyclooctadiene ligands stabilize the rhodium center, allowing it to facilitate various chemical transformations. The trifluoromethanesulfonate group enhances the solubility and reactivity of the compound in organic solvents .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate include:

- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer

- Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate

These compounds share similar catalytic properties but differ in their anionic ligands, which can influence their solubility, reactivity, and specific applications. Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which provides distinct solubility and reactivity characteristics.

Biologische Aktivität

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, commonly referred to as [Rh(COD)2]OTf, is a versatile organometallic compound that serves primarily as a catalyst in various organic reactions. Its biological activity is primarily linked to its role in the synthesis of pharmaceuticals and biologically active compounds. This article explores the compound's mechanism of action, applications in biological systems, and relevant research findings.

- Molecular Formula : C17H24F3O3RhS

- Molecular Weight : 468.34 g/mol

- CAS Number : 99326-34-8

- Appearance : Brown powder

- Purity : ≥99.95% (metals basis)

Target of Action

As a platinum group metal complex, Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate acts primarily as a catalyst in organic transformations. It facilitates reactions such as hydrogenation, isomerization, and reductive coupling.

Mode of Action

The compound catalyzes the addition of hydrogen to alkenes and alkynes, effectively converting them into saturated hydrocarbons. This process is crucial for synthesizing various organic molecules that have significant biological activity.

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific reactions it catalyzes. For instance:

- Hydrogenation : The addition of hydrogen across carbon-carbon double or triple bonds.

- Isomerization : The conversion of one isomer into another, which can lead to biologically active forms of compounds.

- Reductive Coupling : Facilitates the formation of new carbon-nitrogen bonds, essential for synthesizing amines and other nitrogen-containing compounds.

Pharmacokinetics

As a catalyst, Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate remains unchanged during reactions and can be recovered post-reaction. This property enhances its utility in synthetic processes, allowing for multiple uses without significant degradation.

Applications in Biological Systems

- Synthesis of Pharmaceuticals : The compound is instrumental in synthesizing various pharmaceuticals due to its ability to facilitate complex organic reactions.

- Biologically Active Molecules : It aids in producing biologically relevant compounds that can interact with biological systems at the molecular level.

- Research Applications : Widely used in academic and industrial research for developing new synthetic methodologies.

Research Findings and Case Studies

Several studies highlight the effectiveness and versatility of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate in catalyzing significant reactions:

Q & A

Q. Methodological Table :

| Reaction Type | Substrate Example | Ligand Used (from Evidence) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | α,β-unsaturated ester | (S,S)-Me-DUPHOS | 90–95% |

| C–H Borylation | Benzene derivatives | COD (intrinsic ligand) | N/A |

How can enantioselectivity in asymmetric hydrogenation be optimized using this catalyst?

Advanced Question

Enantioselectivity depends on ligand stereochemistry and reaction conditions:

- Ligand Design : Chiral phospholane ligands (e.g., (S,S)-Et-DUPHOS) induce steric control. Adjust substituents (methyl vs. ethyl) to fine-tune selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ion-pairing between the triflate counterion and substrate, improving transition-state alignment .

Data Contradiction Analysis : If lower ee% is observed, check ligand purity (≥98% via HPLC) and moisture content (Karl Fischer titration). Impurities in COD ligand can distort Rh geometry .

How to resolve contradictions in catalytic activity data under varying temperatures?

Advanced Question

Contradictions often arise from competing pathways (e.g., ligand dissociation at elevated temperatures).

- Experimental Design :

- Mitigation : Add excess COD (1.5 eq) to suppress dissociation.

What advanced techniques characterize intermediates in Rh-catalyzed cycles?

Advanced Question

- X-ray Crystallography : Resolve Rh-substrate adducts (e.g., η²-alkene complexes) .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detect cationic Rh intermediates (e.g., [Rh(COD)(L)]⁺) .

- EPR Spectroscopy : Identify paramagnetic Rh(II) species during redox steps .

How is Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate synthesized, and what purity levels are achievable?

Basic Question

Synthesis Steps :

React RhCl₃·3H₂O with excess COD in methanol under Ar.

Precipitate Rh(COD)Cl₂, then treat with AgOTf (silver triflate) for ligand exchange.

Purify via recrystallization (CH₂Cl₂/hexane) .

Q. Purity :

- ≥98% purity (HPLC, elemental analysis) is achievable. Use ICP-MS to confirm Rh content (theoretical: ~20% w/w) .

How does the trifluoromethanesulfonate counterion influence stability and reactivity?

Advanced Question

The triflate (OTf⁻) is weakly coordinating, enhancing Rh’s electrophilicity.

- Stability : OTf⁻ resists hydrolysis compared to BF₄⁻, enabling aqueous-phase reactions .

- Reactivity : In polar solvents, OTf⁻ dissociates, facilitating substrate binding. Compare with BF₄⁻ analogs: triflate-based catalysts show 2–3× higher TOF in hydrogenation .

What analytical methods detect trace rhodium residues post-reaction?

Basic Question

- ICP-OES/ICP-MS : Quantify Rh down to ppb levels .

- Colorimetric Assays : Use SnCl₂ to reduce Rh³⁺ to Rh⁰, forming a colloidal suspension (detectable at 450 nm) .

How do ancillary phosphine ligands modulate catalytic performance?

Advanced Question

Phosphine ligands (e.g., DUPHOS, NORPHOS) control steric and electronic environments:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.